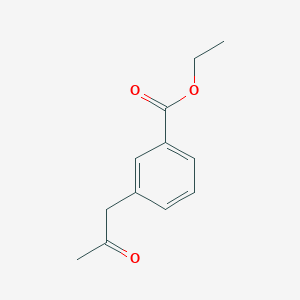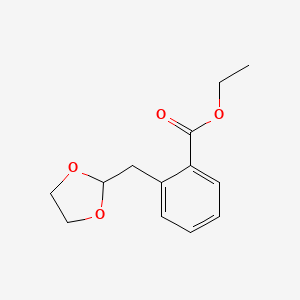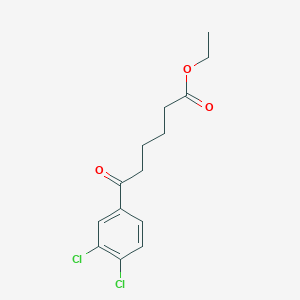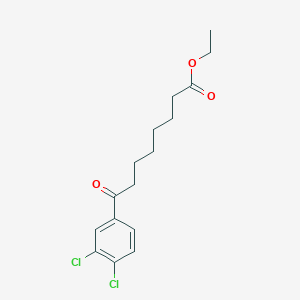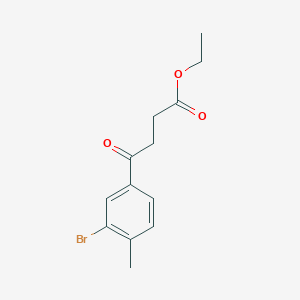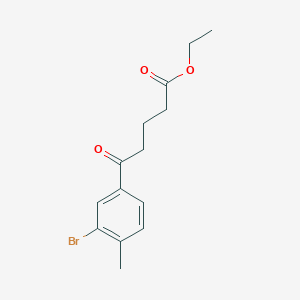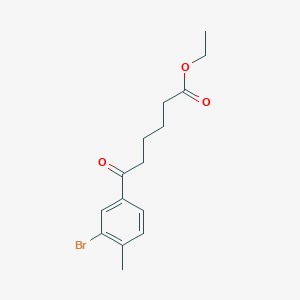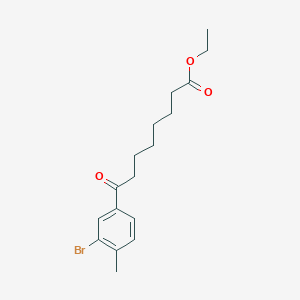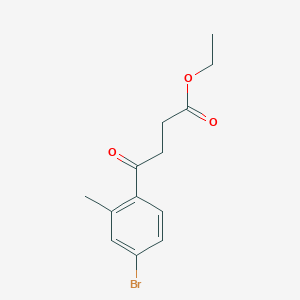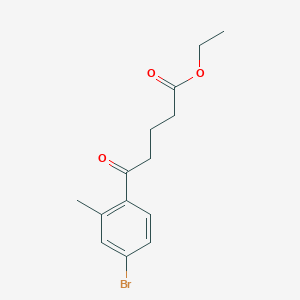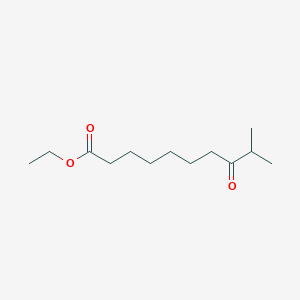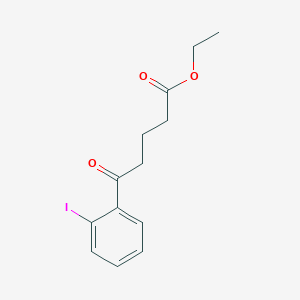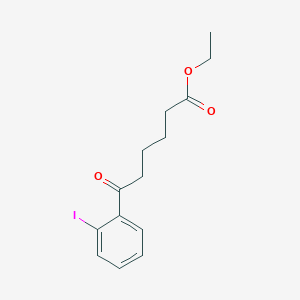![molecular formula C18H15F3O3 B1327929 Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate CAS No. 898777-80-5](/img/structure/B1327929.png)
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate is a chemical compound with the molecular formula C18H15F3O3 . It is used in scientific research and has diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate consists of an ethyl benzoate group attached to a trifluorophenylpropanoyl group . The molecular weight of this compound is 336.31 .Physical And Chemical Properties Analysis
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate has a molecular weight of 336.31 . Other physical and chemical properties such as melting point, boiling point, density, water solubility, and index of refraction are not specified in the available resources.Aplicaciones Científicas De Investigación
Crystal Structures and Mesogenic Properties
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate, along with similar compounds, has been studied for its crystal structures and mesogenic properties. Research by Hori et al. (2001) and Dai et al. (2013) demonstrates the smectic-like layer structures of these molecules and their unique arrangements influenced by CF3 groups. These compounds exhibit high clearing points and display nematic phases, indicating their potential use in liquid crystal technologies (Hori, Kubo, Okamoto, & Takenaka, 2001); (Dai, Cai, & Wen, 2013).
Fluorinated Monomers in Polysiloxanes
The compound has been utilized in the synthesis of fluorinated monomers, which are precursors to side chain liquid crystalline polysiloxanes. Bracon et al. (2000, 1999) explored the synthesis of these monomers and their high smectogen properties. The resulting polysiloxanes exhibit a liquid crystalline behavior over a wide temperature range, making them useful in various industrial and technological applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000); (Bracon, Guittard, Givenchy, & Cambon, 1999).
Molecular Modeling and Antiplatelet Activity
Studies have also focused on molecular modeling and the potential pharmacological applications of similar compounds. For instance, Er, Değirmencioğlu, and Tahtaci (2015) conducted a structural characterization of related compounds, providing insights into their electronic structure and potential applications in medicinal chemistry. Additionally, Chen et al. (2008) synthesized derivatives of a related compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, exploring their antiplatelet activities and identifying key functional groups for anti-PAR4 activity (Er, Değirmencioğlu, & Tahtaci, 2015); (Chen et al., 2008).
Photopolymerization and Anti-Juvenile Hormone Agents
Additionally, Avci, Mathias, and Thigpen (1996) explored the photopolymerization properties of benzoate ester derivatives of ethyl α-hydroxymethylacrylate, which includes similar compounds. This research is significant for the development of rapid photocure materials in coating applications. Kuwano et al. (2008) investigated the use of similar compounds as anti-juvenile hormone agents, indicating their potential in insect control strategies (Avci, Mathias, & Thigpen, 1996); (Kuwano, Fujita, Furuta, & Yamada, 2008).
Propiedades
IUPAC Name |
ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-12(5-7-13)16(22)8-3-11-9-14(19)17(21)15(20)10-11/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLYKVLADBXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645002 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
CAS RN |
898777-80-5 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


